Pannaric acid
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Overview
Description
Pannaric acid is a member of dibenzofurans.
Scientific Research Applications
Synthesis and Natural Occurrence
Pannaric acid has been synthesized through a biomimetic approach using palladium(II) acetate. This synthetic pannaric acid was found to be identical to metabolites in various lichens such as Roccella capensis, Leproloma diffusum, and L. vouauxii (Elix, Naidu, & Laundon, 1992). A similar method was used for the synthesis of pannaric acid 6-methyl ester, a major metabolite in the lichen Leproloma vouauxii (Elix, Pratt, & Laundon, 1990).
In another study, pannaric acid, along with schizopeltic acid, was synthesized using a biomimetic approach, highlighting the compound's natural occurrence and potential for laboratory synthesis (Elix & Parker, 1987).
Occurrence in Lichens
Pannaric acid has been reported in the lichen genus Psoroma, being a constituent in various species and varieties within this genus. This discovery was characterized by mass spectrometry and UV/VIS spectroscopy (Renner, Henssen, & Gerstner, 1981).
In the lichen Platismatia erosa from Tibet, Nepal, and Bhutan, pannaric acid was identified, along with jackinic acid. This finding indicates the compound's geographical distribution and its presence in different lichen species (Obermayer & Randlane, 2012).
Biological Activities
- Pannaric acid has shown biological activity, particularly in relation to cancer research. For instance, pannarin, a compound related to pannaric acid, has been found to inhibit cell growth and induce cell death in human prostate carcinoma DU-145 cells, demonstrating potential therapeutic applications (Russo et al., 2006).
properties
Product Name |
Pannaric acid |
---|---|
Molecular Formula |
C16H12O7 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
3,9-dihydroxy-1,7-dimethyldibenzofuran-2,6-dicarboxylic acid |
InChI |
InChI=1S/C16H12O7/c1-5-3-7(17)13-12-6(2)11(16(21)22)8(18)4-9(12)23-14(13)10(5)15(19)20/h3-4,17-18H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
ZVWOMGLVQVBJQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C(C=C(C(=C3C)C(=O)O)O)OC2=C1C(=O)O)O |
Canonical SMILES |
CC1=CC(=C2C3=C(C=C(C(=C3C)C(=O)O)O)OC2=C1C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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